4-Fluoro-5-methylhexan-1-amine;hydrochloride
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Overview
Description
4-Fluoro-5-methylhexan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H16FN·HCl. It is a derivative of hexanamine, where a fluorine atom is substituted at the fourth position and a methyl group at the fifth position. This compound is typically available in its hydrochloride salt form, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methylhexan-1-amine;hydrochloride can be achieved through several synthetic routes. One common method involves the fluorination of 5-methylhexan-1-amine. The reaction typically employs a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methylhexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 4-fluoro-5-methylhexanoic acid.
Reduction: Formation of 4-fluoro-5-methylhexanol.
Substitution: Formation of 4-hydroxy-5-methylhexan-1-amine or 4-amino-5-methylhexan-1-amine.
Scientific Research Applications
4-Fluoro-5-methylhexan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methylhexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-5-methylhexan-1-amine: The parent compound without the hydrochloride salt.
5-Methylhexan-1-amine: Lacks the fluorine substitution.
4-Fluorohexan-1-amine: Lacks the methyl substitution.
Uniqueness
4-Fluoro-5-methylhexan-1-amine;hydrochloride is unique due to the presence of both fluorine and methyl substitutions, which confer distinct chemical and physical properties. The fluorine atom increases the compound’s stability and reactivity, while the methyl group influences its steric and electronic characteristics .
Properties
IUPAC Name |
4-fluoro-5-methylhexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16FN.ClH/c1-6(2)7(8)4-3-5-9;/h6-7H,3-5,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVCVMNVFVBDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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